molecular formula C13H26ClN3O B2502098 1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride CAS No. 1864061-93-7

1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride

Cat. No.: B2502098
CAS No.: 1864061-93-7
M. Wt: 275.82
InChI Key: INOAZYVINKGZPO-UHFFFAOYSA-N
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Description

1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride is a synthetic organic compound that features a piperidine and diazepane moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both piperidine and diazepane rings makes it a versatile scaffold for drug development, particularly in the design of central nervous system (CNS) active agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride typically involves multi-step organic synthesis. One common route starts with the preparation of the piperidine derivative, followed by the formation of the diazepane ring. Key steps include:

  • Formation of Piperidine Derivative:

    • Starting from commercially available piperidine, the compound is functionalized at the 3-position using a suitable alkylating agent.
    • Reaction conditions often involve the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
  • Formation of Diazepane Ring:

    • The piperidine derivative is then reacted with a diamine, such as ethylenediamine, under reflux conditions.
    • Cyclization is achieved using a dehydrating agent like thionyl chloride (SOCl₂) to form the diazepane ring.
  • Final Functionalization:

    • The diazepane intermediate is then acylated using an acyl chloride, such as acetyl chloride, to introduce the ethanone moiety.
    • The final product is obtained as a hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route for scale-up. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can modify the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in aqueous solution under acidic conditions.

    Reduction: H₂ gas with Pd/C catalyst under atmospheric pressure.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its CNS activity, particularly in the development of anxiolytic and antipsychotic drugs.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride involves its interaction with specific molecular targets in the CNS. The compound is believed to modulate neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) and serotonin (5-HT) pathways. By binding to GABA receptors, it enhances inhibitory neurotransmission, leading to anxiolytic and sedative effects.

Comparison with Similar Compounds

  • 1-{4-[(Piperidin-4-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride
  • 1-{4-[(Piperidin-2-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride

Comparison:

  • Structural Differences: The position of the piperidine substitution (3-position vs. 4-position) can significantly affect the compound’s pharmacological profile.
  • Pharmacological Uniqueness: 1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride may exhibit unique binding affinities and selectivities for CNS receptors compared to its analogs, making it a valuable candidate for drug development.

Properties

IUPAC Name

1-[4-(piperidin-3-ylmethyl)-1,4-diazepan-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O.ClH/c1-12(17)16-7-3-6-15(8-9-16)11-13-4-2-5-14-10-13;/h13-14H,2-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOAZYVINKGZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCN(CC1)CC2CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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